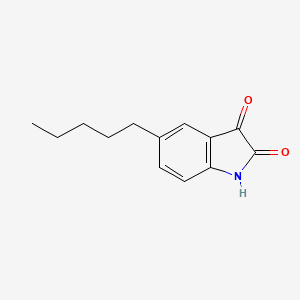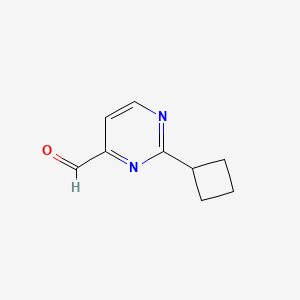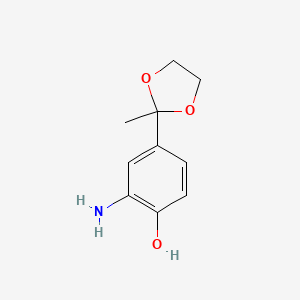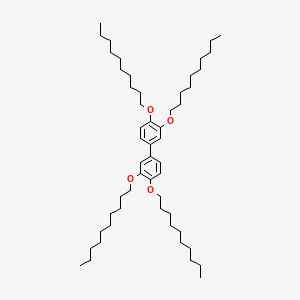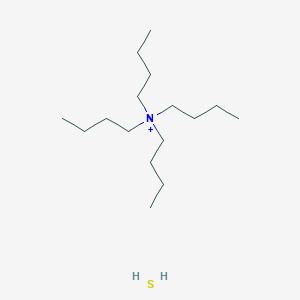
sulfane;tetrabutylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is a chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a butyl group attached to an ammonium ion, and a sulfide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) typically involves the reaction of tributylamine with butyl bromide in the presence of a sulfide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3 + \text{C}_4\text{H}_9\text{Br} + \text{S}^{2-} \rightarrow \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3\text{S} ]
Industrial Production Methods
In industrial settings, the production of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
科学研究应用
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
作用机制
The mechanism of action of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves its interaction with various molecular targets. The compound can act as a phase transfer catalyst, facilitating the transfer of ions and molecules across different phases. It can also interact with biological membranes, affecting ion transport and membrane stability.
相似化合物的比较
Similar Compounds
- 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
- 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
- Tetra-n-butylammonium decatungstate
Uniqueness
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is unique due to its sulfide ion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific applications such as phase transfer catalysis and membrane studies.
属性
分子式 |
C16H38NS+ |
|---|---|
分子量 |
276.5 g/mol |
IUPAC 名称 |
sulfane;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1; |
InChI 键 |
AMVCMHXBGWPOTF-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


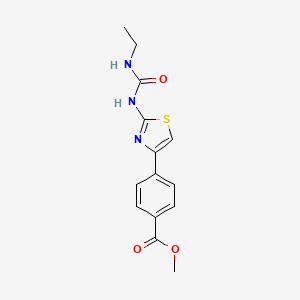
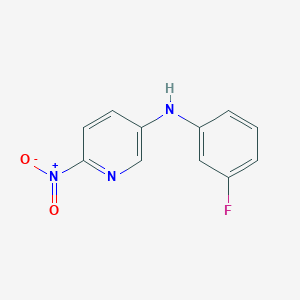
![4-Pentyn-1-ol, 5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8513004.png)
![N-(4-Chlorobenzyl)-2-(4-hydroxybutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8513016.png)
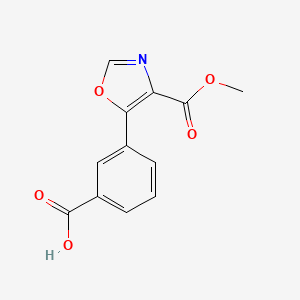
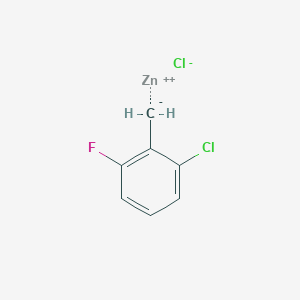
![pyrido[2,3-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B8513037.png)
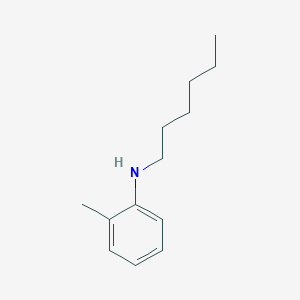
![1-[2-{3-Chloropropoxy}-phenyl]-ethanone](/img/structure/B8513051.png)
![4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
